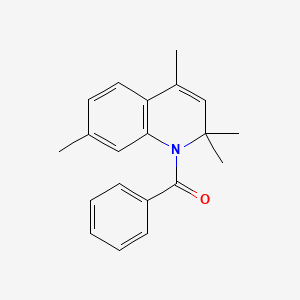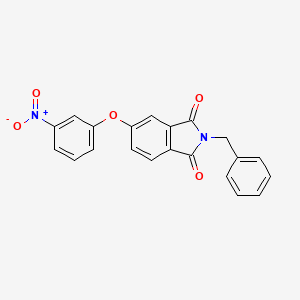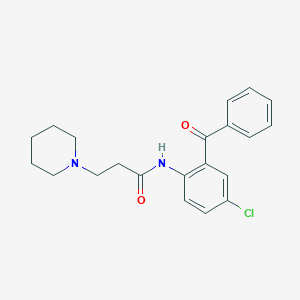![molecular formula C21H24N4O2S B3698874 2-[[4-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3698874.png)
2-[[4-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
概要
説明
2-[[4-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
準備方法
The synthesis of 2-[[4-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazole-3-thiol with an appropriate alkylating agent in an alkaline medium . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the process efficiently.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
科学的研究の応用
2-[[4-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial and antifungal properties.
Medicine: Its potential therapeutic effects are being explored in the development of new drugs for treating infections and cancer.
作用機序
The mechanism of action of 2-[[4-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, disrupting essential biological pathways in microorganisms. This inhibition can lead to the death of the microorganism or the suppression of its growth . The exact molecular targets and pathways involved may vary depending on the specific application and organism being studied.
類似化合物との比較
Similar compounds include other triazole derivatives such as:
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl sulfanyl derivatives
Compared to these compounds, 2-[[4-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide exhibits unique structural features that may enhance its biological activity and stability . The presence of the ethoxyphenyl group, for example, can influence the compound’s solubility and interaction with biological targets.
特性
IUPAC Name |
2-[[4-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-5-27-19-10-7-17(8-11-19)22-20(26)13-28-21-24-23-16(4)25(21)18-9-6-14(2)15(3)12-18/h6-12H,5,13H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXOBJJUNPRHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B3698809.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3698816.png)

![N-(2-chlorophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3698825.png)
![4-{[4-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B3698829.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3698837.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3698842.png)
![propan-2-yl 3-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3698847.png)

![Ethyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-2-{[(3-methoxyphenyl)methyl]amino}-4H,5H,6H,7H-thieno[2,3-C]pyridine-6-carboxylate](/img/structure/B3698859.png)
![N-(4-bromo-2-fluorophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B3698860.png)
![Ethyl 2-[4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy]acetate](/img/structure/B3698861.png)
![5-chloro-N-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3698868.png)
